molecular formula C8H8Br2O B12845172 1,2-Dibromo-4-methoxy-5-methylbenzene

1,2-Dibromo-4-methoxy-5-methylbenzene

Cat. No.: B12845172
M. Wt: 279.96 g/mol
InChI Key: IXYDVAIJLVMXMS-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-methoxy-5-methylbenzene is a halogenated aromatic compound offered for research use only. It is structurally characterized by two bromine atoms on the benzene ring, complemented by methoxy and methyl substituents, which makes it a valuable intermediate in synthetic organic chemistry . This compound is part of a family of substituted dibromobenzenes, similar to 1,2-Dibromo-4-methylbenzene (3,4-Dibromotoluene) and 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene, which are used in various chemical syntheses . As a multi-functional scaffold, its primary research applications include serving as a key precursor in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to construct more complex biaryl structures . It is also instrumental in designing organic materials and in pharmaceutical research for the development of novel active molecules . Researchers value this compound for its reactivity, which allows for selective further functionalization. Proper handling procedures must be observed. As a standard safety precaution, please refer to the provided Material Safety Data Sheet (MSDS) before use. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

1,2-dibromo-4-methoxy-5-methylbenzene

InChI

InChI=1S/C8H8Br2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3

InChI Key

IXYDVAIJLVMXMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)Br

Origin of Product

United States

Strategic Methodologies for the Synthesis of 1,2 Dibromo 4 Methoxy 5 Methylbenzene

Direct Halogenation Approaches to Substituted Benzenes

Direct halogenation, specifically electrophilic aromatic bromination, is a fundamental method for introducing bromine atoms onto an aromatic ring. The success of this approach hinges on the mechanism of the reaction and the influence of existing substituents on the regiochemical outcome.

Electrophilic Aromatic Bromination: Mechanistic Insights and Regioselectivity

Electrophilic aromatic substitution is a cornerstone of organic chemistry for functionalizing aromatic rings. wku.edu The mechanism for electrophilic bromination involves the generation of a potent electrophile, typically by polarizing the bromine molecule with a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org This creates a highly electrophilic bromine species that can be attacked by the π-electron system of the benzene (B151609) ring.

The reaction proceeds via a two-step mechanism:

Formation of the Sigma Complex: In the rate-determining step, the electrophile attacks the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base, often the FeBr₄⁻ complex formed from the catalyst, removes a proton from the carbon atom bearing the new bromine substituent, restoring the stable aromatic ring. libretexts.org

Recent density functional theory (DFT) calculations suggest that the reaction may proceed through an addition-elimination mechanism without the formation of a stable, charged Wheland intermediate under certain conditions. rsc.orgrsc.org The regioselectivity of the substitution—determining which position the electrophile attacks—is governed by the electronic properties of the substituents already present on the benzene ring. nih.gov The stability of the intermediate arenium ion is key; positions that lead to a more stabilized carbocation are favored. youtube.com

Influence of Substituents on Bromination Directivity (Methoxy and Methyl Groups)

The regiochemical outcome of brominating a substituted benzene is dictated by the electronic effects of the groups attached to the ring. Both the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing. organicchemistrytutor.comquora.com

Methoxy Group (-OCH₃): This is a strongly activating group. msu.edu The oxygen atom donates electron density to the ring through a strong +R (resonance) effect, which greatly outweighs its -I (inductive) effect due to oxygen's electronegativity. This donation of electron density significantly enriches the ortho and para positions, making them highly susceptible to electrophilic attack. youtube.comvaia.com The resonance stabilization of the arenium ion intermediate is particularly effective when the attack occurs at the ortho or para positions, as the oxygen's lone pair can directly participate in delocalizing the positive charge. organicchemistrytutor.com

Methyl Group (-CH₃): This is a weakly activating group that directs to the ortho and para positions primarily through a combination of the +I (inductive) effect and hyperconjugation. quora.com

When both groups are present on a ring, the more powerful activating group, in this case, the methoxy group, will dominate the directing effects. wku.edu For a precursor to 1,2-Dibromo-4-methoxy-5-methylbenzene, such as a 4-methoxy-5-methyl substituted benzene derivative, the methoxy group would strongly direct incoming electrophiles to the positions ortho and para to it. The interplay of these directing effects is crucial for designing a direct bromination that yields the desired 1,2-dibromo substitution pattern.

Multi-step Synthetic Pathways via Precursor Molecules

The synthesis of highly substituted aromatic compounds often necessitates multi-step pathways. libretexts.orgpressbooks.pub This approach allows for greater control over the final substitution pattern by introducing functional groups in a specific order or by modifying existing groups. libretexts.org

Functional Group Interconversions on Brominated Aromatic Scaffolds

Functional group interconversion (FGI) is a powerful strategy in multi-step synthesis. fiveable.me It involves converting one functional group into another, which can alter the directing effects or reactivity of the molecule for subsequent steps. vanderbilt.edu For instance, a nitro group, which is a meta-director, can be introduced and later reduced to an amino group, which is a strong ortho-, para-director. libretexts.org

In the context of synthesizing brominated aromatics, FGI could involve:

Oxidation/Reduction: An alkyl side-chain could be oxidized to a carboxylic acid, or a nitro group reduced to an amine. fiveable.meacs.org

Substitution: A hydroxyl group could be converted to a methoxy group via Williamson ether synthesis, or an amine could be transformed into a variety of other groups via a diazonium salt intermediate (e.g., Sandmeyer reaction). compoundchem.com

Halogen Exchange: One halogen can be replaced by another, for example, through the Finkelstein reaction. vanderbilt.edu

These transformations allow chemists to strategically build the desired molecule by manipulating the electronic properties of the aromatic ring at each stage. organic-chemistry.org

Selective Bromination of Methoxy- and Methyl-Substituted Benzene Precursors

Achieving the specific 1,2-dibromo pattern on a 4-methoxy-5-methylbenzene core requires careful selection of the precursor and reaction conditions. A plausible synthetic route could start from a precursor like 2-bromo-5-methoxy-4-methylbenzoic acid or a related compound where the initial substitution pattern directs the subsequent bromination steps correctly.

For example, a synthetic approach might involve the bromination of a precursor like 1-bromo-4-methoxy-2-methylbenzene. rsc.org The existing substituents would then direct the second bromination. The challenge lies in controlling the regioselectivity to avoid mixtures of isomers. wku.edu The order in which the substituents are introduced is critical. libretexts.org For instance, attempting a Friedel-Crafts reaction on a strongly deactivated ring (e.g., nitro-substituted) would likely fail, dictating that the nitro group be added later in the sequence. libretexts.org

A search of chemical literature reveals a potential multi-step synthesis starting from 2-bromo-5-methoxybenzyl bromide, which can be manipulated to introduce other groups before a final bromination step. rsc.org The synthesis of a related compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, was achieved by refluxing 1,3-dimethoxy-5-methylbenzene with excess bromine in water, indicating that direct, forceful bromination can lead to polysubstituted products. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Considerations for Brominated Aromatics

Traditional aromatic bromination often involves hazardous reagents like elemental bromine and halogenated solvents, prompting the development of more environmentally benign methods. wku.eduacs.org Green chemistry principles focus on reducing waste, using less toxic substances, and improving energy efficiency. acs.orgdigitellinc.com

Sustainable approaches to aromatic bromination include:

Alternative Brominating Agents: Replacing molecular bromine with solid, safer sources like N-bromosuccinimide (NBS) or generating bromine in situ from stable salts like sodium bromide (NaBr) or hydrobromic acid (HBr) with an oxidant. nih.govacs.org Systems using HBr with hydrogen peroxide (H₂O₂), or NaBr with ceric ammonium (B1175870) nitrate, have been developed for this purpose. nih.govresearchgate.net

Catalytic Systems: The use of catalysts can improve selectivity and reduce the need for harsh reagents. wku.edu Zeolites and metal oxides are effective catalysts that can promote high para-selectivity. nih.govrsc.org For example, zinc bromide supported on silica (B1680970) or clay has been shown to be a fast, reusable catalyst for the para-bromination of various aromatic substrates. rsc.orggoogle.com Metal-free ionic liquids have also been used to catalyze aerobic bromination, allowing for controllable mono- or multi-bromination by adjusting reaction conditions. nih.gov

Improved Reaction Conditions: Employing environmentally friendly solvents or even solvent-free conditions significantly enhances the green profile of the synthesis. wku.edu

The table below summarizes some green bromination methodologies applicable to aromatic compounds.

Brominating SystemCatalyst/SupportSubstrate ScopeKey Advantage
N-Bromosuccinimide (NBS)Silica GelActivated AromaticsHigh para-selectivity, solid reagent. nih.govwku.edu
HBr / O₂Ionic Liquid ([C₄Py]NO₃)Various AromaticsControllable chemoselectivity, metal-free. nih.gov
HBrFe₂O₃ / ZeoliteNon-activated AromaticsIn situ catalyst formation, recyclable. rsc.org
Elemental Bromine (Br₂)Zinc Bromide / SilicaActivated/Deactivated AromaticsFast, efficient, reusable catalyst. rsc.orggoogle.com
NaBr / Sodium PerborateN/AArenesInexpensive and stable reagents. digitellinc.com

These modern methods offer safer and more sustainable pathways for producing brominated aromatics, minimizing environmental impact while often providing high yields and selectivity. researchgate.net

Comprehensive Analysis of Reaction Chemistry and Mechanistic Pathways of 1,2 Dibromo 4 Methoxy 5 Methylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. libretexts.orglibretexts.org

The benzene ring of 1,2-dibromo-4-methoxy-5-methylbenzene has two available positions for electrophilic attack: C3 and C6. The directing effects of the existing four substituents determine the outcome of further substitution. These effects are classified based on whether they activate or deactivate the ring towards attack and where they direct the incoming electrophile (ortho, para, or meta positions). unizin.orglumenlearning.com

Methoxy (B1213986) Group (-OCH₃): The methoxy group at C4 is a powerful activating group. libretexts.org Through its resonance effect (+R), the oxygen atom donates a lone pair of electrons to the aromatic system, increasing the electron density, particularly at the positions ortho and para to it. libretexts.org This strongly stabilizes the positive charge in the arenium ion intermediate formed during ortho or para attack. libretexts.org Thus, the methoxy group is a strong ortho, para-director.

Methyl Group (-CH₃): The methyl group at C5 is a weak activating group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation, stabilizing the arenium ion intermediate. libretexts.org Like the methoxy group, it is also an ortho, para-director. msu.edu

Bromo Groups (-Br): The bromine atoms at C1 and C2 are deactivating groups. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect (-I), making the ring less nucleophilic and slower to react than benzene. libretexts.org However, they possess lone pairs of electrons that can be donated through resonance (+R), which directs incoming electrophiles to the ortho and para positions. libretexts.org This makes halogens a unique class of deactivating, yet ortho, para-directing substituents. unizin.org

Combined Effect: In this compound, these effects combine to determine the position of substitution.

Attack at C6: This position is ortho to the methyl group and meta to the methoxy group. It is also para to the C2-bromine and meta to the C1-bromine.

Attack at C3: This position is ortho to both the C2-bromine and the methoxy group, and meta to the C1-bromine and the methyl group.

The methoxy group is the most powerful activating and directing group present. Its strong ortho-directing influence, reinforced by the ortho-directing effect of the C2-bromine, makes the C3 position the most likely site for electrophilic attack. The activating nature of the methoxy group helps to overcome the deactivating effects of the two bromine atoms.

Standard EAS reactions like nitration (using HNO₃/H₂SO₄), sulfonation (SO₃/H₂SO₄), and halogenation (e.g., Br₂/FeBr₃) are applicable to substituted benzenes. masterorganicchemistry.commsu.edu For a polysubstituted and sterically hindered molecule like this compound, reaction conditions may need to be optimized.

Friedel-Crafts reactions, which introduce alkyl or acyl groups, are particularly sensitive to the existing substituents. uomustansiriyah.edu.iq Friedel-Crafts alkylation can be prone to polyalkylation, as the newly added alkyl group further activates the ring. uci.edu Friedel-Crafts acylation, which introduces a deactivating acyl group, avoids this issue. Both reactions are typically catalyzed by a strong Lewis acid, such as AlCl₃ or FeCl₃, which generates the electrophile. uomustansiriyah.edu.iquci.edu

Research into novel catalytic systems for EAS often focuses on developing more selective, efficient, and environmentally benign catalysts. This includes the use of solid acid catalysts, zeolites, or milder Lewis acids to avoid harsh conditions and improve regioselectivity, which is particularly important for complex molecules.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This pathway is distinct from electrophilic substitution and generally requires different substrate characteristics.

The classical SₙAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. msu.edulibretexts.org The stability of this intermediate is crucial, and it is greatly enhanced by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho or para to the leaving group. libretexts.orgyoutube.com

This compound lacks strong electron-withdrawing groups; in fact, the methoxy and methyl groups are electron-donating. This makes the ring electron-rich and disfavors the formation of a negatively charged Meisenheimer complex, rendering the compound largely unreactive towards traditional SₙAr reactions. msu.edu

However, nucleophilic substitution on electron-rich aryl halides can sometimes proceed through alternative pathways, such as a concerted mechanism (cSₙAr), particularly with powerful nucleophiles. nih.gov In such cases, the bromine atoms would serve as the leaving groups.

The two bromine atoms on this compound make it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and proceed via a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. escholarship.orglibretexts.org The compound can serve as a precursor to a wide array of more complex molecules by selectively reacting one or both bromine atoms.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. libretexts.org

Stille Coupling: Reaction with an organotin reagent.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

A key challenge with dihaloarenes is achieving site-selectivity. escholarship.org In this compound, the two bromine atoms (at C1 and C2) are in different electronic environments. The C2-bromine is ortho to the strongly activating methoxy group, while the C1-bromine is meta to it. This difference can often be exploited to achieve selective mono-coupling at the more reactive position, typically the one that is more electron-deficient or less sterically hindered, depending on the specific reaction conditions and catalyst used. researchgate.netnih.gov

Coupling ReactionCoupling PartnerTypical Catalyst/ReagentsProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl or Styrene derivative
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄Biaryl or Substituted Alkene
HeckAlkene (R-CH=CH₂)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)Substituted Alkene
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl Alkyne
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Aryl Amine

Transformations Involving the Methoxy and Methyl Substituents

Beyond reactions on the aromatic ring, the methoxy and methyl side chains can also be chemically transformed.

The aryl methyl ether functionality can be cleaved to reveal a phenol (B47542). A common and effective reagent for this transformation is boron tribromide (BBr₃). nih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2-like fashion. gvsu.educore.ac.uk Subsequent aqueous workup hydrolyzes the borate (B1201080) ester to yield the corresponding phenol.

The methyl group is at a benzylic position, which is a site of enhanced reactivity due to the ability of the adjacent benzene ring to stabilize radical or ionic intermediates. chemistry.coachchemistrysteps.com A key reaction is free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide). acs.orgchadsprep.com This reaction selectively installs a bromine atom on the methyl group, converting it to a bromomethyl group (-CH₂Br). youtube.commasterorganicchemistry.com

This newly formed benzylic bromide is a versatile intermediate. It is susceptible to nucleophilic substitution (via Sₙ1 or Sₙ2 pathways) to introduce a wide variety of functional groups. chemistry.coach Furthermore, the benzylic position can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the methyl group directly to a carboxylic acid (-COOH), provided there is at least one benzylic hydrogen present. youtube.commasterorganicchemistry.com

Oxidation Reactions of the Methyl Group

The methyl group attached to the benzene ring of this compound is susceptible to oxidation, a common transformation for benzylic carbons. The oxidation can typically be controlled to yield either the corresponding aldehyde (2,3-dibromo-5-methoxybenzaldehyde) or the carboxylic acid (2,3-dibromo-5-methoxybenzoic acid), depending on the choice of oxidizing agent and reaction conditions.

Free radical bromination of a methyl group on an aromatic ring is a well-established method to introduce functionality. For instance, the reaction of p-methylanisole with bromine under light irradiation leads to the formation of p-methoxybenzyl bromide through a free radical mechanism. pearson.com This suggests that the methyl group of this compound could be selectively brominated using reagents like N-bromosuccinimide (NBS) with a radical initiator, which could then be hydrolyzed to the corresponding alcohol or oxidized to the aldehyde.

Furthermore, direct oxidation of the methyl group to a carboxylic acid can be achieved. The use of molecular oxygen in the presence of N-bromosuccinimide under photoirradiation has been shown to oxidize methyl groups on aromatic nuclei directly to carboxylic acids. researchgate.net Another approach involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, although these conditions might be harsh and could potentially affect other parts of the molecule. More selective methods, such as catalytic oxidation using transition metals, could also be employed. For example, electrochemical methods have been developed for the site-selective oxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to aldehydes. nih.gov

Table 1: Potential Oxidation Reactions of the Methyl Group

ProductReagents and ConditionsReaction Type
2,3-Dibromo-5-methoxybenzaldehyde1. NBS, radical initiator; 2. Hydrolysis (e.g., NaHCO₃, water)Radical Bromination followed by Hydrolysis
2,3-Dibromo-5-methoxybenzoic AcidKMnO₄, heat; or O₂, NBS, photoirradiationOxidation

Ether Cleavage and Related Reactions of the Methoxy Group

The methoxy group in this compound is an ether linkage that can be cleaved under specific conditions to yield the corresponding phenol, 3,4-dibromo-5-methylphenol. This transformation is significant as it unmasks a reactive hydroxyl group, allowing for further functionalization.

The most common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govnih.govgvsu.educore.ac.ukresearchgate.net The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, which activates the methyl group for nucleophilic attack by a bromide ion. This process is generally efficient and can be carried out under relatively mild conditions. Mechanistic studies have shown that the reaction may proceed through a complex mechanism, potentially involving more than one molecule of the ether adduct. nih.govgvsu.edu

Another classical method for ether cleavage involves the use of strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 fashion. libretexts.orglibretexts.org Cleavage of aryl alkyl ethers with these reagents invariably yields a phenol and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is not susceptible to Sₙ2 attack. libretexts.orglibretexts.org

Table 2: Ether Cleavage Reactions

ProductReagents and ConditionsMechanism
3,4-Dibromo-5-methylphenolBBr₃, CH₂Cl₂Lewis acid-mediated cleavage
3,4-Dibromo-5-methylphenolHBr, heatSₙ2-type cleavage

Other Significant Organic Transformations

The two bromine atoms on the aromatic ring of this compound are key handles for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.comlibretexts.orgyoutube.comyoutube.com Given the presence of two bromine atoms, selective mono- or di-coupling could potentially be achieved by controlling the stoichiometry of the reagents and the reaction conditions. The electronic and steric environment around each bromine atom might also influence their relative reactivity.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.comorganic-chemistry.orgdoi.orgnih.gov It involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This provides a direct route to synthesize substituted anilines from this compound. Similar to the Suzuki coupling, selective mono- or di-amination could be explored.

Lithiation and Subsequent Functionalization: The bromine atoms can facilitate metal-halogen exchange, typically with organolithium reagents like n-butyllithium, to generate a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. For example, quenching with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively.

Table 3: Other Significant Organic Transformations

Reaction TypeReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)Biaryl compound
Buchwald-Hartwig AminationAmine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu)Arylamine
Lithiation-Electrophilic Quench1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., CO₂, DMF)Carboxylic acid, aldehyde, etc.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dibromo 4 Methoxy 5 Methylbenzene and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Studiesacs.orggrantome.com

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. For 1,2-Dibromo-4-methoxy-5-methylbenzene, NMR studies, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, are fundamental for confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the functional groups.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹H and ¹³C NMR spectra of this compound are predicted to show a distinct set of signals corresponding to the unique magnetic environments of the hydrogen and carbon atoms in the molecule. While direct experimental data for this specific compound is not widely published, a detailed interpretation can be constructed based on the analysis of closely related analogs such as 2-bromo-1-methoxy-4-methylbenzene and 1-bromo-4-methoxy-2-methylbenzene. rsc.org

¹H NMR Spectrum: The molecule has two aromatic protons, a methoxy (B1213986) group, and a methyl group, leading to four distinct signals.

Aromatic Protons (H-3 and H-6): The protons at position 3 and position 6 are in different chemical environments and are expected to appear as two separate singlets, as they have no adjacent protons to couple with. The proton at H-3 is ortho to a bromine atom and meta to the methoxy group, while the proton at H-6 is ortho to the methyl group and meta to a bromine atom. Their chemical shifts would likely fall in the range of δ 6.8-7.5 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. This signal is typically found in the range of δ 3.8-3.9 ppm. rsc.org

Methyl Protons (-CH₃): The three protons of the methyl group on the ring are also equivalent and will produce a singlet, typically appearing further upfield around δ 2.2-2.4 ppm. rsc.org

¹³C NMR Spectrum: The molecule has 8 carbon atoms, but due to the substitution pattern, there are 8 distinct carbon environments, leading to 8 signals in the proton-decoupled ¹³C NMR spectrum.

Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the typical aromatic region (δ 110-160 ppm).

C-4 (bearing the -OCH₃ group): This carbon is expected to be the most downfield of the aromatic carbons (around δ 155-159 ppm) due to the strong deshielding effect of the attached oxygen atom. rsc.org

C-1 and C-2 (bearing Br atoms): The carbons directly bonded to bromine atoms are expected to have shifts in the range of δ 112-118 ppm.

C-5 (bearing the -CH₃ group): This carbon's shift will be influenced by the attached methyl group, typically appearing around δ 130-139 ppm. rsc.org

C-3 and C-6 (bearing H atoms): These carbons will have shifts influenced by their neighboring substituents, likely in the δ 115-135 ppm range.

Aliphatic Carbons:

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 56 ppm. rsc.org

Methyl Carbon (-CH₃): The methyl carbon signal is expected at the most upfield position, around δ 20 ppm. rsc.org

Predicted NMR Data for this compound

Assignment ¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
-CH₃~2.3 (s, 3H)~20
-OCH₃~3.8 (s, 3H)~56
C-Br-~114
C-Br-~116
C-H (Ar)~7.1 (s, 1H)~117
C-H (Ar)~7.4 (s, 1H)~133
C-CH₃-~138
C-OCH₃-~157

Note: The table presents predicted values based on data from analogous compounds. Actual experimental values may vary. 's' denotes a singlet.

Two-Dimensional NMR Techniques for Connectivity and Proximity

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the COSY spectrum would be expected to show no cross-peaks between the two aromatic proton signals, confirming their isolation from each other on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively link the aromatic proton signals to their corresponding carbon signals and to assign the methyl and methoxy proton signals to their respective carbon signals.

The methoxy protons (-OCH₃) showing a correlation to the C-4 carbon.

The methyl protons (-CH₃) showing correlations to C-4, C-5, and C-6.

The aromatic proton at H-3 showing correlations to C-1, C-2, C-4, and C-5.

The aromatic proton at H-6 showing correlations to C-1, C-4, and C-5.

These combined 2D NMR experiments would provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Dynamic NMR for Conformational Analysis of Derivativescopernicus.org

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of intramolecular processes that cause the exchange of magnetically non-equivalent nuclei. nih.gov For derivatives of this compound, DNMR could be employed to investigate conformational dynamics, such as restricted rotation (atropisomerism) around the aryl-C or aryl-O bonds.

The rotation of the methoxy group around the C-O bond is typically fast on the NMR timescale at room temperature, resulting in a single sharp signal for the three methoxy protons. However, if bulky substituents are introduced at positions 3 or 5 in an analog, steric hindrance could significantly increase the energy barrier to rotation. acs.org By recording NMR spectra at various temperatures, one could observe the decoalescence of signals as the rotation slows down. From a lineshape analysis of these temperature-dependent spectra, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational flexibility of the molecule. acs.orgcopernicus.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopyacs.orgsigmaaldrich.com

Characteristic Vibrational Modes and Functional Group Identification

The FT-IR and Raman spectra of this compound would display a series of characteristic absorption bands that confirm the presence of its key functional groups. Based on data from similar molecules like 2,4-Dibromo-5-methylanisole, the following vibrational modes can be expected. nist.govnist.gov

C-H Stretching:

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aliphatic C-H stretching from the methyl and methoxy groups would be observed in the 2850-2960 cm⁻¹ region.

C=C Aromatic Ring Stretching: A series of sharp bands between 1450 cm⁻¹ and 1600 cm⁻¹ are characteristic of the benzene ring's skeletal vibrations. The specific positions and intensities of these bands are sensitive to the substitution pattern.

C-O Stretching: The strong, characteristic stretching of the aryl-alkyl ether linkage is expected to produce a prominent band, typically in the 1200-1275 cm⁻¹ region for the asymmetric C-O-C stretch and a weaker band near 1020-1075 cm⁻¹ for the symmetric stretch.

C-Br Stretching: The vibrations of the carbon-bromine bonds occur at lower frequencies, typically in the range of 500-650 cm⁻¹, and are often more clearly observed in the Raman spectrum.

Out-of-Plane C-H Bending: The pattern of bands in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted ring, specific patterns of out-of-plane C-H wagging are expected.

Predicted FT-IR / Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch2960-2850Medium
Aromatic C=C Stretch1600-1450Strong-Medium
Asymmetric C-O-C Stretch1275-1200Strong
Symmetric C-O-C Stretch1075-1020Medium
C-Br Stretch650-500Medium-Strong

Note: This table is based on general spectroscopic principles and data from analogous compounds. nist.gov

Correlation with Computational Predictions of Vibrational Spectraarxiv.org

To achieve a more precise assignment of the experimental FT-IR and Raman bands, the data can be correlated with computationally predicted vibrational spectra. capes.gov.br This approach involves using quantum chemical methods, such as Density Functional Theory (DFT), to model the molecule and calculate its vibrational frequencies and intensities ab initio. scielo.org.mxarxiv.org

The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

Frequency Calculation: A frequency analysis is performed on the optimized geometry to predict the wavenumbers of all fundamental vibrational modes.

Scaling: Due to approximations in the theoretical models and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental ones. They are therefore corrected using an empirical scaling factor to improve the agreement with the experimental spectrum. acs.org

By comparing the scaled theoretical spectrum with the experimental FT-IR and Raman data, each observed band can be assigned to a specific vibrational motion of the molecule (e.g., a specific C-H bend or C-C stretch). This correlation provides a much deeper and more confident understanding of the molecule's vibrational properties than empirical assignment alone. scielo.org.mx

X-ray Crystallography for Solid-State Structural Determination

The solid-state architecture of brominated aromatic compounds is significantly influenced by a variety of non-covalent interactions, including halogen bonding, C-H...π interactions, and π-π stacking. Studies on analogs of this compound reveal the critical role these forces play in crystal packing.

For the analog 1,2-dibromo-4,5-dimethoxybenzene , the crystal structure is organized into a columnar array where intermolecular forces are dominated by C-Br···Br-C halogen bonds, with no significant C-Br···O interactions observed. nih.gov This highlights the propensity of bromine atoms to engage in halogen bonding, an interaction where a halogen atom acts as an electrophilic species (a Lewis acid).

In another similar compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene , the crystal structure consists of sheets of molecules linked by three distinct Br···Br interactions as well as a Br···O interaction. nih.gov These sheets are further interconnected by π–π stacking interactions between the aromatic rings. nih.govresearchgate.net The prevalence of Br···Br interactions in these structures underscores their importance in directing the assembly of brominated molecules in the solid state. nih.gov

C-H...π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are another type of weak hydrogen bond that can influence crystal packing. researchgate.netresearchgate.net While often considered weaker than classical hydrogen bonds, their cumulative effect can be significant in determining the final crystal structure. researchgate.net In many organic crystals, these interactions, along with halogen bonds, dictate the orientation and packing efficiency of the molecules. mdpi.comvu.nl

Interactive Data Table: Intermolecular Interactions in Analogs of this compound

CompoundInteraction TypeDistance (Å)Symmetry CodeReference
2,4-Dibromo-1,3-dimethoxy-5-methylbenzeneBr···Br3.3547 (4)1 - x, -y, 2 - z nih.gov
2,4-Dibromo-1,3-dimethoxy-5-methylbenzeneBr···Br3.3703 (4)1 - x, 1 - y, 2 - z nih.gov
2,4-Dibromo-1,3-dimethoxy-5-methylbenzeneBr···Br3.5379 (4)-1 + x, y, z nih.gov
2,4-Dibromo-1,3-dimethoxy-5-methylbenzeneBr···O3.2657 (18)-1 + x, y, z nih.gov
2,4-Dibromo-1,3-dimethoxy-5-methylbenzeneπ–π (centroid-centroid)3.5902 (14)x, y, 1 - z nih.gov
2,4-Dibromo-1,3-dimethoxy-5-methylbenzeneπ–π (centroid-centroid)3.5956 (15)x, y, 1 - z nih.gov

The conformation of a molecule in its crystalline state represents a low-energy state that is influenced by both intramolecular forces and the intermolecular interactions of the crystal packing. For substituted benzenes, a key conformational feature is the planarity of the aromatic ring and the orientation of its substituents.

In the crystal structure of 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene , there are two independent molecules in the asymmetric unit. nih.gov Both molecules are noted to be essentially planar. nih.govresearchgate.net However, there are slight differences in the torsion angles involving the methoxy groups. For one molecule, the (Br)C—C—O—C(H₃) torsion angles are -176.7(2)° and -172.8(2)°, while in the other, they are 174.8(2)° and 179.9(2)°. nih.gov These minor deviations from perfect planarity illustrate the subtle conformational adjustments made to optimize packing interactions within the crystal lattice. Similarly, in 1,5-Dibromo-2,4-dimethoxybenzene , all non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of 0.0330 Å. researchgate.net This suggests that this compound would also likely adopt a largely planar conformation in the solid state, with the methoxy group's methyl substituent oriented to minimize steric hindrance while maximizing favorable intermolecular contacts.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns. For this compound (molecular formula: C₈H₈Br₂O), the molecular ion peak (M⁺) is the most informative peak for confirming its molecular mass. savemyexams.com

Due to the presence of two bromine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). Consequently, a molecule with two bromine atoms will show three distinct peaks in the molecular ion cluster:

M⁺ peak: Contains two ⁷⁹Br isotopes.

(M+2)⁺ peak: Contains one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M⁺ peak.

(M+4)⁺ peak: Contains two ⁸¹Br isotopes. This peak will be approximately the same intensity as the M⁺ peak.

This M⁺:(M+2)⁺:(M+4)⁺ intensity ratio of roughly 1:2:1 is a definitive signature for a dibrominated compound.

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The fragmentation of brominated aromatic compounds is well-documented. nih.gov Common fragmentation pathways include the loss of a bromine atom, the loss of HBr, or cleavage of the methoxy group.

Interactive Data Table: Predicted Major Fragments for this compound in EI-MS

Fragment Ionm/z (for ⁷⁹Br)Proposed Loss from Molecular Ion (m/z 278)Notes
[C₈H₈Br₂O]⁺278-Molecular ion (M⁺)
[C₈H₇Br₂O]⁺277H•Loss of a hydrogen radical
[C₇H₅Br₂]⁺261CH₃O• or CH₂O + H•Loss of a methoxy radical or formaldehyde (B43269) and hydrogen
[C₈H₈BrO]⁺199Br•Loss of a bromine radical, a very common fragmentation for alkyl halides youtube.com
[C₇H₅O]⁺1052Br• + CH₃•Loss of both bromine atoms and a methyl radical
[C₇H₈Br]⁺171Br• + COLoss of a bromine radical and carbon monoxide
[C₆H₃Br]⁺154Br• + H• + CH₃• + COComplex fragmentation

Studies on polybrominated diphenyl ethers show that congeners with ortho bromine substitution can be less stable under EI-MS conditions. nih.gov Furthermore, the cleavage of the halogen itself (loss of Br•) and alpha-cleavage are two primary fragmentation pathways for alkyl halides. youtube.com For this compound, alpha-cleavage could involve the loss of the methyl group from the methoxy substituent or the methyl group from the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The UV-Vis spectrum of an aromatic compound is characterized by absorptions originating from π → π* transitions within the benzene ring.

The benzene chromophore exhibits several absorption bands, with the E₂ band (around 204 nm) and the B band (around 256 nm) being the most prominent. The attachment of substituents to the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima.

The substituents on this compound—two bromine atoms, a methoxy group, and a methyl group—all influence its UV-Vis spectrum.

Methoxy Group (-OCH₃): This is a strong auxochrome, a group with non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a significant bathochromic (red) shift of the absorption bands. libretexts.org

Bromine Atoms (-Br): Halogens also act as auxochromes due to their lone pairs of electrons, causing a red shift. However, their electron-withdrawing inductive effect can also play a role. libretexts.orgdoubtnut.com

Methyl Group (-CH₃): This is a weak activating group that causes a small bathochromic shift through hyperconjugation.

The cumulative effect of these substituents is expected to shift the primary absorption bands to longer wavelengths compared to unsubstituted benzene. An analog, 1,2-Dibromo-4,5-methylenedioxybenzene , shows a maximum absorption (λmax) at 300 nm, indicating significant electronic conjugation. caymanchem.com It is anticipated that this compound would exhibit a similar UV-Vis profile, with strong absorptions in the 250-310 nm range due to the combined electronic effects of its substituents. Studies on other substituted benzenes confirm that such substitution patterns lead to systematic shifts in the electronic spectra. nih.gov

Computational Chemistry and Theoretical Investigations of 1,2 Dibromo 4 Methoxy 5 Methylbenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a common approach for optimizing molecular structures and predicting various chemical and physical properties.

Optimization of Molecular Structures and Energetic Considerations

To understand the three-dimensional arrangement of atoms in 1,2-Dibromo-4-methoxy-5-methylbenzene, a geometry optimization would be performed using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This calculation would yield the most stable conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. Energetic considerations, such as the total energy of the optimized structure, would also be determined.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations are routinely used to predict spectroscopic data, which can then be compared with experimental results for validation. nih.gov

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts would help in the assignment of the experimental NMR spectra of this compound.

IR (Infrared) and Raman: Theoretical vibrational frequencies can be calculated to predict the IR and Raman spectra. nih.gov This involves computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes would correspond to specific molecular motions, such as stretching and bending of bonds.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ajchem-a.comscribd.com

HOMO-LUMO Energy Gaps and Reactivity Prediction

The energies of the HOMO and LUMO and the resulting energy gap (ΔE = ELUMO - EHOMO) are crucial descriptors of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO and LUMO energy levels would be calculated to assess its reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable tools for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net

Identification of Electrophilic and Nucleophilic Regions

An MEP map displays the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent varying potential values: red typically indicates regions of high electron density (nucleophilic sites, prone to electrophilic attack), while blue denotes regions of low electron density (electrophilic sites, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP map would reveal the locations of the most negative potential, likely around the oxygen atom of the methoxy (B1213986) group and the bromine atoms, and the most positive potential, likely associated with the hydrogen atoms.

Without specific computational studies on this compound, the detailed data tables and in-depth research findings for these computational analyses cannot be provided at this time.

Non-Covalent Interactions and Intermolecular Forces

Halogen Bonding Interactions

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govnih.gov In the context of dibrominated benzene (B151609) derivatives, bromine atoms can participate in various types of halogen bonds, most notably Br···Br and Br···O interactions.

In a crystallographic study of the related compound 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, several short Br···Br contacts were observed, indicating the presence of significant halogen bonding. nih.gov These interactions connect the molecules into sheets. Specifically, three distinct Br···Br intermolecular interactions were identified with distances of 3.3547(4) Å, 3.3703(4) Å, and 3.5379(4) Å. nih.gov These distances are shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), confirming their nature as halogen bonds. Additionally, a Br···O interaction was noted with a distance of 3.2657(18) Å. nih.gov It is plausible that this compound would exhibit similar Br···Br and potentially Br···O halogen bonding interactions, influencing its crystal packing.

Interaction TypeDistance (Å)Symmetry Code
Br1···Br13.3547 (4)1 - x, -y, 2 - z
Br2···Br23.3703 (4)1 - x, 1 - y, 2 - z
Br3···Br43.5379 (4)-1 + x, y, z
Br···O3.2657 (18)-1 + x, y, z

Table 1: Halogen bonding interactions observed in the crystal structure of the related compound 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. nih.gov

Hydrogen Bonding and π-π Stacking Interactions

In addition to halogen bonds, hydrogen bonds and π-π stacking interactions play a crucial role in the solid-state assembly of aromatic molecules. The presence of a methoxy and a methyl group in this compound provides potential hydrogen bond donors (C-H groups) and acceptors (the oxygen atom of the methoxy group).

In the crystal structure of 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, the sheets formed by halogen bonding are further interconnected through π-π stacking interactions. nih.gov The centroid-centroid distances between the aromatic rings are reported to be 3.5902(14) Å and 3.5956(14) Å. nih.gov These distances are characteristic of stabilizing π-π stacking interactions. Given the structural similarities, it is highly probable that π-π stacking is a significant stabilizing interaction in the crystal structure of this compound as well.

Interaction TypeCentroid-Centroid Distance (Å)Symmetry Code
π···π3.5902 (14)x, y, 1 - z
π···π3.5956 (15)x, y, 1 - z

Table 2: π-π stacking interactions observed in the crystal structure of the related compound 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. nih.gov

Advanced Quantum Chemical Topology Studies (e.g., Hirshfeld Surface Analysis, ELF, LOL, Fukui functions)

Advanced computational techniques provide deeper insights into the electronic structure and reactivity of molecules. While specific studies applying these methods to this compound have not been identified, their general principles and potential applications are discussed below.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that reveal the regions of high electron localization, corresponding to chemical bonds and lone pairs. researchgate.net ELF is based on the conditional probability of finding a second same-spin electron near a reference electron, while LOL is a measure of the kinetic energy density. Both methods provide a visual representation of the molecule's electronic structure, with high values of ELF and LOL indicating regions where electrons are highly localized. nih.govresearchgate.net Applying ELF and LOL analysis to this compound would allow for a detailed characterization of the covalent bonds within the molecule and the localization of lone pairs on the bromine and oxygen atoms, which is fundamental to understanding its reactivity and interaction patterns.

Fukui functions are reactivity indices derived from density functional theory (DFT) that identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. joaquinbarroso.comresearchgate.net The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. joaquinbarroso.com By calculating the condensed Fukui functions for each atom in this compound, one could predict the most likely sites for chemical reactions. For instance, the sites with the highest value of f+(r) would be most susceptible to nucleophilic attack, while those with the highest f-(r) would be the preferred sites for electrophilic attack. This information is crucial for understanding the chemical behavior of the compound and for designing new synthetic pathways.

Applications of 1,2 Dibromo 4 Methoxy 5 Methylbenzene in Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block and Intermediate

While specific examples for 1,2-Dibromo-4-methoxy-5-methylbenzene are scarce, related compounds with similar substitution patterns are frequently employed as key intermediates in multi-step syntheses. For instance, compounds like 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene are recognized as important precursors. nih.gov The bromine atoms on such aromatic rings can be readily transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. The methoxy (B1213986) group can also be a site for further functionalization, often through demethylation to reveal a reactive hydroxyl group.

There is no direct evidence in the provided search results of this compound being a precursor in the synthesis of complex natural products or pharmaceutical scaffolds. However, structurally similar compounds, such as 1,5-dibromo-2,4-dimethoxybenzene, have been identified as important intermediates in the synthesis of anti-HIV drugs and anticancer agents. This highlights the potential of poly-substituted benzene (B151609) rings in the construction of biologically active molecules. The specific arrangement of substituents in this compound could, in principle, be exploited to construct unique molecular frameworks of pharmaceutical interest.

The application of this compound in the construction of advanced organic materials is not explicitly detailed in the available literature. Nevertheless, polybrominated aromatic compounds are known to be valuable monomers and building blocks for functional organic materials. The bromine atoms can serve as handles for polymerization reactions or for the introduction of specific functionalities that impart desired electronic or photophysical properties. For example, related dibrominated compounds are used in the synthesis of materials for molecular switches and transistors.

Development of Functionalized Derivatives for Specific Applications

The development of functionalized derivatives specifically from this compound is not described in the search results. In principle, the bromine atoms could be substituted with a variety of functional groups through nucleophilic aromatic substitution or metal-catalyzed reactions. The aromatic ring itself could undergo further electrophilic substitution, with the positions of substitution directed by the existing methoxy and methyl groups. Such derivatization could lead to a wide array of compounds with tailored properties for specific applications, although no concrete examples have been found.

Catalytic and Stoichiometric Reagent Development from Derivatives

There is no information available regarding the development of catalytic or stoichiometric reagents derived from this compound. The synthesis of ligands for metal catalysts often involves functionalized aromatic scaffolds. It is conceivable that derivatives of this compound could be used to create novel ligands, but there is no current research to support this.

Investigations into the Biological Relevance of 1,2 Dibromo 4 Methoxy 5 Methylbenzene and Its Analogs

Structure-Activity Relationship (SAR) Studies of Brominated Anisoles and Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound determines its biological effect. For brominated aromatic compounds, including anisole (B1667542) derivatives, these studies elucidate the critical role of the bromine substituent in modulating activity.

The introduction of halogens, particularly bromine, into a molecule is a recognized strategy in drug design. ump.edu.plump.edu.pl This "bromination" can enhance therapeutic activity, favorably alter metabolism, and increase the duration of action. ump.edu.pl The general principle that chemical structure dictates biological effect drives SAR studies to develop more active compounds. researchgate.net In the context of various therapeutic targets, the position and electronic nature of substituents on an aromatic ring are paramount.

For instance, in the development of inhibitors for kinases like Fyn and GSK-3β, the placement of a bromine atom at a specific position (position 5) of a 7-azaindole (B17877) nucleus was found to significantly increase inhibitory potency and selectivity for Fyn. acs.org This highlights the positive contribution of bromine to the molecule's activity. Further modifications, such as adding a methyl group elsewhere in the structure, worked synergistically with the bromine atom to achieve even greater potency. acs.org

Similarly, in studies on antitubercular agents, SAR analysis of biphenyl-methanone derivatives showed that reactivity, influenced by substituents, plays a crucial role in determining antimycobacterial activity. researchgate.net Derivatives containing bromine, chlorine, or nitro groups were found to be the most active against Mycobacterium tuberculosis in vitro. researchgate.net In a different series of compounds targeting M. tb, researchers found a general trend where increased lipophilicity, which can be enhanced by bromine substitution, improved potency. nih.gov These studies underscore a recurring theme in the SAR of brominated compounds: the halogen atom is not merely a bulky substituent but an active participant in molecular interactions that govern efficacy.

Enzyme Inhibition Studies and Biochemical Modulations

The actions of many therapeutic agents involve the inhibition of enzymes. nih.gov Brominated aromatic compounds have been shown to modulate biochemical pathways, often through direct enzyme inhibition or by interfering with protein-ligand binding.

A notable example involves the interaction of brominated compounds with the thyroid hormone transport system. Brominated flame retardants, which share structural similarities with the thyroid hormone thyroxine (T4), have been studied for their ability to compete with T4 for binding to its transport protein, transthyretin (TTR). wur.nl Compounds like tetrabromobisphenol A (TBBPA) and pentabromophenol (B1679275) (PBP) were found to be highly potent competitors, binding to human TTR more strongly than the natural ligand T4. wur.nl This competitive binding suggests that such compounds can disrupt thyroid hormone homeostasis, a significant biochemical modulation.

Table 1: Competitive Binding Potency of Brominated Compounds to Human Transthyretin (TTR) This table displays the relative potency of various brominated compounds to displace thyroxine (T4) from its transport protein, TTR. Potency is expressed relative to T4, which is assigned a value of 1.

Compound Relative Potency (T4 = 1)
Tetrabromobisphenol A (TBBPA) 10.6
Pentabromophenol (PBP) 7.1
Thyroxine (T4) 1.0

In other research, derivatives of methoxyphenol have been identified as reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in atherosclerosis. nih.gov By modifying a ferulic acid scaffold, researchers developed potent MPO inhibitors. Docking studies and in vitro assays confirmed that these compounds could effectively inhibit the enzyme, with some exhibiting IC₅₀ values in the sub-micromolar range. nih.gov

Furthermore, in the pursuit of treatments for neurodegenerative diseases, inhibitors targeting kinases such as Fyn and GSK-3β have been developed. acs.org SAR studies revealed that incorporating a bromine atom into a 7-azaindole scaffold was a key modification for enhancing inhibitory activity against Fyn. acs.org The synergy between a bromine atom and a methyl group on the thiazole (B1198619) core led to the development of a highly potent and selective Fyn inhibitor with an IC₅₀ value of 0.05 µM. acs.org

Table 2: Inhibition of Fyn and GSK-3β by Brominated 7-Azaindole Derivatives This table shows the half-maximal inhibitory concentration (IC₅₀) for selected compounds, highlighting the effect of bromine and methyl group substitutions on kinase inhibition.

Compound Modifications Fyn IC₅₀ (µM) GSK-3β IC₅₀ (µM)
38 Bromine at position 5 0.55 >10
41 Bromine at position 5, Methyl on thiazole 0.05 1.50

Molecular Interactions with Biological Targets

The biological activity of a compound is contingent on its ability to interact with specific targets like proteins and nucleic acids. For halogenated molecules such as 1,2-Dibromo-4-methoxy-5-methylbenzene, these interactions are often governed by unique non-covalent forces.

Role of Halogen Bonding in Molecular Recognition

Halogen bonding is a significant non-covalent interaction that has emerged as a crucial tool in molecular recognition and drug design. ump.edu.plrsc.org It occurs between an electrophilic region on a halogen atom (like bromine) and a Lewis base (an atom with lone pair electrons, such as oxygen or nitrogen). rsc.orgresearchgate.net This electrophilic region, often called a "sigma-hole," arises from the polarization of the halogen atom along its covalent bond. ump.edu.plresearchgate.net

The strength and directionality of halogen bonds are comparable to the more familiar hydrogen bonds, making them highly effective in guiding the assembly of molecules. researchgate.netnih.gov The incorporation of bromine into a potential drug molecule can lead to favorable changes in intermolecular interactions, enhancing drug-target binding affinity. ump.edu.plump.edu.pl This interaction has been recognized as a distinct and important factor in the folding of proteins and nucleic acids and in ligand recognition. nih.gov Studies have shown that a halogen bond can be stronger than a hydrogen bond in certain biological contexts, establishing it as a powerful tool for the rational design of biomolecular structures. nih.gov The use of halogen bonding in anion recognition chemistry has expanded rapidly, with many host systems designed to selectively bind anionic guests. rsc.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. nih.gov It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

For classes of compounds related to brominated anisoles, docking studies have provided valuable insights. For example, in the development of MPO inhibitors, in silico docking was used to screen ferulic acid analogs, identifying two lead compounds with optimal docking scores of -7.95 kcal/mol and -8.35 kcal/mol. nih.gov These computational predictions were subsequently validated through in vitro assays. nih.gov Similarly, docking studies of 3-methoxy flavone (B191248) derivatives against the human estrogen receptor (ER-α) and epidermal growth factor receptor (EGFR) helped to identify compounds with favorable binding energies, comparable to control ligands. nih.gov Such simulations allow researchers to visualize interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's binding pocket, guiding further chemical modifications to improve potency and selectivity. nih.gov

Research into Antioxidant Activity of Related Compounds

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can mitigate this damage, and researchers have investigated the antioxidant potential of various phenolic compounds, including derivatives of bromophenols and methoxyphenols. researchgate.net

A study on synthesized methylated and acetylated derivatives of natural bromophenols revealed significant antioxidant activity. mdpi.com Certain compounds, such as 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene, were shown to protect keratinocyte cells from H₂O₂-induced oxidative damage and reduce ROS generation. mdpi.com These derivatives also increased the expression of key antioxidant proteins like thioredoxin reductase 1 (TrxR1) and heme oxygenase-1 (HO-1). mdpi.com

Research into other related structures, such as 2-methoxyphenol derivatives, has also identified new compounds with antioxidant properties. researchgate.net The antioxidant capacity of these compounds was evaluated using multiple assays, including the DPPH (2,2-diphenyl-1-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. nih.govresearchgate.net For instance, a Schiff base compound derived from vanillin (B372448) and p-anisidine, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, demonstrated potent antioxidant activity with an EC₅₀ value of 10.46 ppm in the DPPH assay. atlantis-press.com Studies on methylbenzenediol derivatives have shown that their antioxidant activity is related to the number of free radicals they can scavenge, which is influenced by steric effects and the arrangement of hydroxyl groups on the benzene (B151609) ring. researchgate.net

Synthesis and Characterization of Structural Analogs and Derivatives of 1,2 Dibromo 4 Methoxy 5 Methylbenzene

Positional Isomers and Regioisomeric Dibrominated Methoxy-methylbenzenes

The synthesis of positional isomers of dibrominated methoxy-methylbenzenes is highly dependent on the directing effects of the substituents on the starting material. The methoxy (B1213986) group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. Halogens, such as bromine, are deactivating but also ortho-, para-directing. The interplay of these effects, along with the careful choice of brominating agents and reaction conditions, allows for the selective synthesis of various regioisomers.

A common precursor for these syntheses is 4-methoxytoluene (p-methylanisole). The electrochemical bromination of 4-methoxytoluene has been shown to yield 3-bromo-4-methoxytoluene as the initial product. ingentaconnect.com Further bromination can then be directed to other positions on the ring.

For instance, the synthesis of 3,5-dibromo-4-methoxytoluene (DBMT) can be achieved starting from p-cresol. The process involves bromination followed by O-methylation. researchgate.netacs.org This method provides advantages in terms of separation and purification of the final product. researchgate.netacs.org

Another relevant isomer is 2,6-dibromo-4-methoxytoluene. Its synthesis often starts from 4-methylaniline (p-toluidine), which is first dibrominated to 2,6-dibromo-4-methylaniline (B181599) and then converted to the corresponding methoxy derivative. chemicalbook.comnih.gov

The synthesis of 2,4-dibromo-1,3-dimethoxy-5-methylbenzene has also been reported, starting from 1,3-dimethoxy-5-methylbenzene. The bromination is carried out using bromine in water, leading to a mixture of dibromo and tribromo compounds which can then be separated. nih.gov

Below is a table summarizing some of the positional isomers and their synthesis precursors.

Compound NameStructureStarting Material
1,2-Dibromo-4-methoxy-5-methylbenzeneChemical structure of this compound4-Methoxy-5-methylphenol or related compounds
3,5-Dibromo-4-methoxytolueneChemical structure of 3,5-Dibromo-4-methoxytoluenep-Cresol researchgate.netacs.org
2,6-Dibromo-4-methoxytolueneChemical structure of 2,6-Dibromo-4-methoxytoluenep-Toluidine chemicalbook.comnih.gov
2,4-Dibromo-5-methoxytolueneChemical structure of 2,4-Dibromo-5-methoxytoluene3-Methoxytoluene
2,4-Dibromo-1,3-dimethoxy-5-methylbenzeneChemical structure of 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene1,3-Dimethoxy-5-methylbenzene nih.gov

Variations in Halogenation Patterns (e.g., Monobrominated, Tribrominated Analogs)

Control over the degree of halogenation allows for the synthesis of monobrominated and tribrominated analogs of this compound. The synthesis of these analogs relies on the careful control of stoichiometry of the brominating agent and the reaction conditions.

Monobrominated Analogs:

The synthesis of monobrominated 4-methoxytoluene derivatives can be achieved through regioselective bromination. For example, the electrochemical bromination of 4-methoxytoluene in a two-phase system (chloroform and aqueous sodium bromide) yields 3-bromo-4-methoxytoluene. ingentaconnect.com This method provides a controlled way to introduce a single bromine atom onto the aromatic ring. Another approach involves the use of N-bromosuccinimide (NBS) which can be highly regioselective for electrophilic aromatic brominations. mdpi.com

Tribrominated Analogs:

The synthesis of tribrominated analogs typically requires more forcing conditions or the use of a more reactive starting material. For example, the bromination of 1,3-dimethoxy-5-methylbenzene with an excess of bromine in water can lead to the formation of a tribromo-compound alongside the dibromo product. nih.gov The positions of the additional bromine atoms are dictated by the directing effects of the existing substituents.

The following table provides examples of monobrominated and tribrominated analogs and their synthetic precursors.

Compound NameHalogenation PatternStarting Material
3-Bromo-4-methoxytolueneMonobrominated4-Methoxytoluene ingentaconnect.comlookchem.com
4-Bromo-3-methylanisoleMonobrominated3-Methylanisole
Tribromo-4-methoxytolueneTribrominated4-Methoxytoluene or related compounds
Tribromo-1,3-dimethoxy-5-methylbenzeneTribrominated1,3-Dimethoxy-5-methylbenzene nih.gov

Modifications of the Methoxy and Methyl Substituents

The methoxy and methyl groups of this compound and its analogs can be chemically modified to create a wider range of derivatives.

Modifications of the Methoxy Group:

A common modification of the methoxy group is its cleavage to a hydroxyl group (demethylation). This is often achieved using strong Lewis acids like boron tribromide (BBr₃). The reaction of aryl methyl ethers with BBr₃, followed by treatment with methanol, can afford the corresponding phenols in high yields. researchgate.net This transformation is valuable for introducing a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification.

Modifications of the Methyl Group:

The methyl group can undergo radical reactions, most notably side-chain halogenation. For instance, the electrochemical bromination of 3-bromo-4-methoxytoluene can be controlled to favor side-chain bromination, yielding 3-bromo-4-methoxy-benzyl bromide. ingentaconnect.com This benzylic bromide is a versatile intermediate that can participate in nucleophilic substitution reactions to introduce a variety of functional groups at the benzylic position.

Another potential modification is the oxidation of the methyl group. While direct oxidation can be challenging in the presence of an electron-rich aromatic ring, multi-step sequences can be employed. For example, the methyl group could be brominated to a benzyl (B1604629) bromide, followed by hydrolysis to a benzyl alcohol, and subsequent oxidation to a benzaldehyde (B42025) or a carboxylic acid. Catalytic oxidation of carbon-halogen bonds to carboxylic acids using water as the oxidant has been reported, which could be a potential route for converting a benzyl bromide to a carboxylic acid. acs.org

The table below outlines some of these modifications.

Functional GroupReaction TypeReagents and ConditionsProduct Type
MethoxyDemethylationBBr₃, then MeOH researchgate.netPhenol (B47542)
MethylSide-chain BrominationElectrochemical bromination ingentaconnect.comBenzyl bromide
MethylOxidation (multi-step)1. Radical bromination; 2. Hydrolysis; 3. OxidationBenzaldehyde or Carboxylic acid

Synthesis of Polycyclic Aromatic Compounds Containing the this compound Moiety

The two adjacent bromine atoms in this compound provide an excellent handle for the construction of fused ring systems, leading to the formation of polycyclic aromatic compounds (PACs). Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.org In the context of this compound, a double Heck reaction with a suitable diene could be envisioned to form a new six-membered ring fused to the benzene (B151609) core. Alternatively, a sequential Heck reaction could be employed, first coupling at one bromine position, followed by a second coupling at the other.

Suzuki Coupling:

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. This compound can be coupled with a bifunctional organoboron reagent, such as a benzene-1,2-diboronic acid derivative, to construct a new aromatic ring. This approach is highly versatile for the synthesis of a wide range of polycyclic aromatic hydrocarbons.

Other Coupling Reactions:

Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes) followed by cyclization, or the Stille coupling (with organotin reagents), could also be employed to build complex polycyclic systems from this compound. The choice of reaction depends on the desired target structure and the availability of the coupling partners.

The general strategy for the synthesis of polycyclic aromatic compounds from this compound is summarized in the table below.

Reaction NameCoupling PartnerCatalyst SystemResulting Structure
Heck ReactionAlkene/DienePalladium catalyst, base wikipedia.orgorganic-chemistry.orgFused carbocyclic ring
Suzuki CouplingOrganoboron reagentPalladium catalyst, baseFused aromatic ring
Sonogashira CouplingTerminal alkynePalladium/copper catalyst, baseFused ring with alkyne moiety (can be further cyclized)
Stille CouplingOrganotin reagentPalladium catalystFused carbocyclic or heterocyclic ring

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies and Catalytic Transformations

The future of synthesizing and modifying 1,2-Dibromo-4-methoxy-5-methylbenzene and its analogs lies in the development of more efficient, selective, and sustainable chemical reactions. Key areas of exploration include:

Advanced Cross-Coupling Reactions: While traditional cross-coupling reactions are fundamental, future research will likely focus on utilizing more advanced and versatile catalytic systems. rsc.orgnih.gov This includes the use of earth-abundant 3d transition metals (such as iron, copper, and nickel) as catalysts, which offer a more sustainable alternative to precious metals like palladium. rsc.org The development of novel pincer complexes as catalysts is also a promising area, offering high yields and selectivity in the synthesis of complex aromatic products. rsc.org These reactions are crucial for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives from the dibromo starting material. unist.ac.kr

C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying aromatic compounds, as it avoids the need for pre-functionalized starting materials. nih.govresearchgate.netacs.org Future research could explore the selective C-H activation of the methyl group or the aromatic ring of this compound. Rhodium(III)-catalyzed migratory insertion of metal carbenes is one such advanced technique that allows for the introduction of new functional groups at specific C-H bonds. nih.govresearchgate.net This approach would provide a highly step-economical route to novel derivatives with potentially interesting biological or material properties.

Catalytic Debromination: The selective removal of one or both bromine atoms from this compound opens up pathways to a different set of derivatives. Research into catalytic hydrodehalogenation, particularly using copper-based catalysts, is an active area. nih.gov These methods can be effective even at room temperature and in aqueous solutions, highlighting their potential for greener chemical processes. nih.gov The ability to selectively debrominate at one position over the other would be a significant advancement, offering precise control over the final product.

The table below summarizes some emerging catalytic systems and their potential applications for the transformation of this compound.

Catalytic SystemReaction TypePotential Application for this compound
Earth-Abundant 3d Metal Catalysts (Fe, Cu, Ni)Cross-CouplingSustainable synthesis of biaryl and other coupled products.
Pincer ComplexesCross-CouplingHigh-yield and selective formation of C-C and C-heteroatom bonds.
Rhodium(III) CatalystsC-H FunctionalizationDirect introduction of functional groups to the aromatic ring or methyl group.
Copper-Based CatalystsHydrodehalogenationSelective or complete removal of bromine atoms to create new derivatives.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the intricate details of chemical reactions on the shortest timescales is crucial for optimizing reaction conditions and designing new chemical transformations. Ultrafast laser spectroscopy offers a powerful lens to view these fleeting moments.

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This technique allows for the real-time observation of short-lived intermediates and transition states in chemical reactions, with a time resolution on the order of femtoseconds (10⁻¹⁵ seconds). nd.edursc.orgresearchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution or photocatalytic degradation, fs-TAS could identify the transient species involved, measure their lifetimes, and elucidate the reaction pathways. nih.gov This information is invaluable for understanding the factors that control reaction outcomes and efficiencies.

Multidimensional Spectroscopy: Drawing analogies from 2D-NMR, multidimensional optical and infrared spectroscopy can unravel complex couplings between different molecular motions (e.g., vibrational and electronic). nih.gov This could provide detailed insights into the intramolecular and intermolecular interactions that govern the reactivity of this compound and its derivatives.

Time-Resolved Photoelectron Spectroscopy: This method can track the flow of electrons within a molecule following photoexcitation. nih.gov For potential applications in photochemistry or optoelectronics, understanding the electron dynamics in derivatives of this compound is critical.

The application of these advanced spectroscopic techniques would move beyond a static picture of the molecule and provide a dynamic understanding of its chemical behavior.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize the discovery and development of new molecules and materials. rsc.org

Predictive Reaction Modeling: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including identifying the most likely reactive sites on a molecule. rsc.orgacs.org For a molecule like this compound with multiple potential reaction sites, ML models could predict the regioselectivity of electrophilic or nucleophilic attack under various conditions, saving significant experimental time and resources. rsc.orgacs.org

High-Throughput Virtual Screening: AI can be used to generate and screen vast virtual libraries of derivatives of this compound for desired properties. rsc.orgnih.gov By predicting properties such as absorption spectra, quantum yields, and even biological activity, researchers can prioritize the synthesis of the most promising candidates. nih.gov

Autonomous Experimentation: The integration of AI with robotic systems can lead to "self-driving" laboratories where experiments are designed, executed, and analyzed by an intelligent algorithm. rsc.org This approach can rapidly optimize reaction conditions or search for materials with specific properties, accelerating the pace of discovery.

The table below illustrates the potential impact of AI and ML in the study of this compound.

AI/ML ApplicationSpecific TaskPotential Outcome
Predictive Reaction ModelingPredicting regioselectivity of substitution reactions.Faster identification of optimal synthetic routes.
High-Throughput Virtual ScreeningScreening virtual derivatives for optoelectronic properties.Prioritization of synthetic targets for new materials.
Autonomous ExperimentationOptimizing conditions for catalytic cross-coupling reactions.Rapid discovery of highly efficient synthetic protocols.

Development of High-Performance Materials Based on its Derivatives

The unique combination of functional groups in this compound—two bromine atoms for synthetic modification, a methoxy (B1213986) group as an electron-donating group, and a methyl group—makes it an interesting scaffold for the development of high-performance organic materials.

Organic Optoelectronic Materials: By replacing the bromine atoms with various π-conjugated systems through cross-coupling reactions, it is possible to synthesize novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The methoxy and methyl groups can be used to fine-tune the electronic properties, solubility, and solid-state packing of these materials. acs.orgresearchgate.netmdpi.comnih.gov The relationship between molecular structure and material properties is a key area of investigation. umass.eduresearchgate.net

Luminescent Materials: The introduction of specific chromophores and the control of intermolecular interactions through the methoxy and methyl groups could lead to the development of new fluorescent or phosphorescent materials. acs.org Halogen bonding, a directional non-covalent interaction involving the bromine atoms, could also be exploited to control the solid-state packing and, consequently, the luminescent properties of these materials. acs.org

Functional Polymers: The dibromo functionality allows for the incorporation of this aromatic unit into polymer chains through polycondensation or cross-coupling polymerization reactions. The resulting polymers could exhibit interesting thermal, mechanical, or electronic properties depending on the nature of the co-monomers.

Deeper Elucidation of Molecular Mechanisms of Action

Understanding how a molecule interacts with biological systems at the molecular level is fundamental to pharmacology and toxicology. For this compound and its derivatives, future research will likely focus on:

Receptor Binding Studies: Many halogenated aromatic compounds are known to interact with various nuclear hormone receptors, such as the estrogen receptor, thyroid hormone receptor, and aryl hydrocarbon receptor. researchgate.netnih.gov Future studies could employ in vitro binding assays and computational docking simulations to determine if this compound or its metabolites interact with these or other biological targets. The substitution pattern of the molecule will play a critical role in determining its binding affinity and specificity. nih.govnih.gov

Metabolic Activation and Toxicity Pathways: The in vivo toxicity of many halogenated benzenes is linked to their metabolic activation by cytochrome P450 enzymes to reactive intermediates like epoxides and quinones. nih.govepa.govnih.gov Research is needed to identify the metabolites of this compound and to understand how the methoxy and methyl groups influence its metabolic fate and potential toxicity. The formation of specific glutathione (B108866) conjugates can also play a crucial role in organ-specific toxicity. rsc.org

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives with systematic variations in the substitution pattern and evaluating their biological activity, researchers can establish clear structure-activity relationships. nih.gov This information is crucial for designing new compounds with enhanced potency and selectivity for a particular biological target, or for minimizing undesirable toxic effects. nih.gov Computational models can be used to rationalize these SARs at a molecular level.

The table below outlines potential molecular mechanisms and the research approaches to investigate them.

Potential Molecular MechanismInvestigational ApproachKey Question
Nuclear Receptor ModulationIn vitro binding assays, reporter gene assays, molecular docking.Does the compound or its metabolites bind to and activate/inhibit key hormone receptors?
Metabolic ActivationIn vitro metabolism studies with liver microsomes, identification of metabolites.What are the major metabolic pathways and are reactive intermediates formed?
Covalent BindingStudies on the covalent modification of proteins and DNA.Do reactive metabolites form adducts with critical cellular macromolecules?

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-dibromo-4-methoxy-5-methylbenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of brominated aromatic compounds often involves electrophilic substitution or halogenation under controlled conditions. For example, bromination of methoxy-methylbenzene derivatives can be optimized by varying catalysts (e.g., FeBr₃ or AlCl₃) and reaction temperatures (0–25°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using HPLC (≥95% purity) and NMR (¹H/¹³C) are critical to confirm regioselectivity and minimize dibrominated byproducts .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H NMR (to identify methoxy and methyl proton environments), ¹³C NMR (to confirm bromine substitution patterns), and high-resolution mass spectrometry (HRMS) for molecular formula validation. Infrared (IR) spectroscopy can verify functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹). Cross-referencing with computational simulations (DFT-based chemical shift predictions) enhances accuracy .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photolytic debromination or hydrolysis. Periodic stability testing via TLC or GC-MS is recommended. Avoid prolonged exposure to moisture or acidic/basic conditions, as brominated aromatics may undergo nucleophilic substitution under such conditions .

Advanced Research Questions

Q. How does the electronic nature of the bromine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine acts as a directing group in Suzuki-Miyaura or Ullmann couplings. Kinetic studies (monitored by in situ IR or HPLC) reveal that the ortho-bromine substituent enhances electrophilicity, facilitating palladium-catalyzed coupling with arylboronic acids. Computational modeling (e.g., Fukui indices) can predict regioselectivity and guide catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What are the mechanistic pathways for the environmental degradation of this compound, and how can these be studied experimentally?

  • Methodological Answer : Degradation studies under simulated environmental conditions (UV light, aqueous solutions at varying pH) can identify photolysis or hydrolysis products. Use LC-QTOF-MS to detect debrominated intermediates (e.g., 4-methoxy-5-methylbenzene) and quantify reaction kinetics. Ecotoxicity assays (e.g., Daphnia magna exposure) assess ecological risks of degradation byproducts .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict solubility parameters, logP values, and electrostatic potential surfaces. Molecular dynamics simulations (AMBER force field) model interactions with biological targets or solvents. Validate predictions with experimental data (e.g., HPLC retention times, partition coefficients) .

Q. What strategies mitigate side reactions during functionalization of this compound in multi-step syntheses?

  • Methodological Answer : Protect the methoxy group (e.g., as a tert-butyldimethylsilyl ether) prior to bromine substitution to prevent demethylation. Use low-temperature lithiation (n-BuLi, –78°C) for directed ortho-metalation. Monitor reaction progress via quenching aliquots and analyzing intermediates by GC-MS .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationCatalytic bromination, HPLC purification
Structural ValidationNMR, HRMS, IR spectroscopy
Stability AssessmentTLC, GC-MS, controlled storage conditions
Reaction Mechanism AnalysisDFT, in situ kinetic monitoring
Environmental DegradationLC-QTOF-MS, ecotoxicity assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.